molecular formula C18H18F2N2 B11512631 (2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine

(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine

Cat. No.: B11512631
M. Wt: 300.3 g/mol
InChI Key: CBTGYUGBNVXZKQ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine is a synthetic organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, and an indole moiety attached via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine typically involves a multi-step process:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative.

    Linking the Ethylamine: The final step involves the formation of the ethylamine linker, which can be achieved through reductive amination, where the benzyl-indole intermediate reacts with an amine under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the indole ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives or benzyl groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the fluorine atoms enhance binding affinity and metabolic stability. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorobenzyl)-[2-(1H-indol-3-yl)-ethyl]-amine: Similar structure but lacks the methyl group on the indole ring.

    (2,4-Dichlorobenzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C18H18F2N2

Molecular Weight

300.3 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C18H18F2N2/c1-12-15(16-4-2-3-5-18(16)22-12)8-9-21-11-13-6-7-14(19)10-17(13)20/h2-7,10,21-22H,8-9,11H2,1H3

InChI Key

CBTGYUGBNVXZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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